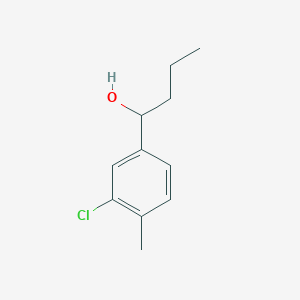
1-(3-Chloro-4-methylphenyl)butan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Chloro-4-methylphenyl)butan-1-ol is an organic compound with the molecular formula C11H15ClO It is characterized by the presence of a chloro-substituted phenyl ring and a butanol chain
准备方法
Synthetic Routes and Reaction Conditions: 1-(3-Chloro-4-methylphenyl)butan-1-ol can be synthesized through several methods. One common approach involves the reaction of 3-chloro-4-methylbenzaldehyde with butylmagnesium bromide, followed by hydrolysis to yield the desired alcohol. The reaction conditions typically include:
Solvent: Anhydrous ether or tetrahydrofuran (THF)
Temperature: -78°C to room temperature
Reagents: Butylmagnesium bromide, water, and acid for hydrolysis
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.
化学反应分析
Types of Reactions: 1-(3-Chloro-4-methylphenyl)butan-1-ol undergoes various chemical reactions, including:
Oxidation: Can be oxidized to the corresponding ketone using reagents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to the corresponding alkane using hydrogenation with a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or PCC in dichloromethane
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst
Substitution: Nucleophiles like amines or thiols in the presence of a base
Major Products Formed:
Oxidation: 1-(3-Chloro-4-methylphenyl)butan-1-one
Reduction: 1-(3-Chloro-4-methylphenyl)butane
Substitution: Various substituted derivatives depending on the nucleophile used
科学研究应用
1-(3-Chloro-4-methylphenyl)butan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological systems.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of 1-(3-Chloro-4-methylphenyl)butan-1-ol involves its interaction with specific molecular targets. The chloro and methyl groups on the phenyl ring can influence its binding affinity and reactivity with enzymes or receptors. The butanol chain may also play a role in its solubility and transport within biological systems.
相似化合物的比较
- 1-(3-Chlorophenyl)butan-1-ol
- 1-(4-Methylphenyl)butan-1-ol
- 1-(3-Chloro-4-methylphenyl)propan-1-ol
Comparison: 1-(3-Chloro-4-methylphenyl)butan-1-ol is unique due to the presence of both chloro and methyl substituents on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit distinct properties in terms of solubility, stability, and interaction with biological targets.
生物活性
1-(3-Chloro-4-methylphenyl)butan-1-ol is a chemical compound that has garnered attention in various fields, particularly in medicinal chemistry and pharmacology. Its unique structure, characterized by the presence of a chloro group and a butanol moiety, suggests potential biological activities that warrant detailed investigation.
The molecular formula of this compound is C11H15ClO. The compound features a chloro-substituted aromatic ring, which is known to influence its reactivity and biological interactions.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the chloro group may enhance lipophilicity, allowing for better membrane penetration and receptor binding.
Biological Activities
Research indicates that this compound exhibits several biological activities:
1. Antimicrobial Activity
Studies have shown that compounds with similar structures can exhibit antimicrobial properties. The chloro group may contribute to this activity by disrupting microbial cell membranes or interfering with metabolic pathways.
2. Anti-inflammatory Effects
Compounds in this class have been investigated for their anti-inflammatory effects. They may inhibit the production of pro-inflammatory cytokines or modulate signaling pathways associated with inflammation.
3. Enzyme Inhibition
Research suggests that this compound may act as an inhibitor of specific enzymes involved in metabolic processes, potentially affecting drug metabolism and detoxification pathways.
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various chloro-substituted phenols, including derivatives similar to this compound. Results indicated significant inhibition against Gram-positive bacteria, suggesting potential applications in developing new antimicrobial agents .
Case Study 2: Anti-inflammatory Mechanisms
In vitro studies demonstrated that compounds with similar structures could reduce the secretion of inflammatory mediators in macrophages. This effect was attributed to the inhibition of NF-kB signaling pathways .
Case Study 3: Enzyme Interaction
Research on enzyme kinetics revealed that this compound could inhibit cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition could lead to altered pharmacokinetics of co-administered drugs .
Data Tables
属性
IUPAC Name |
1-(3-chloro-4-methylphenyl)butan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClO/c1-3-4-11(13)9-6-5-8(2)10(12)7-9/h5-7,11,13H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHOBHJLRCABTFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=CC(=C(C=C1)C)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














